molecular formula C22H23ClN2O4 B15110301 N-(5-tert-butyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-(5-tert-butyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B15110301
M. Wt: 414.9 g/mol
InChI Key: APRPUDVISBSSSQ-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzoxazole ring with a chromene moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole and chromene intermediates. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(5-tert-butyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-tert-butyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-(4-fluorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
  • 2-(5-tert-butyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)ethan-1-amine

Uniqueness

N-(5-tert-butyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of a benzoxazole ring and a chromene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H23ClN2O4

Molecular Weight

414.9 g/mol

IUPAC Name

N-(5-tert-butyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-6-chloro-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H23ClN2O4/c1-11-7-18-14(9-15(11)23)17(26)10-19(28-18)20(27)24-21-13-8-12(22(2,3)4)5-6-16(13)25-29-21/h7,9-10,12H,5-6,8H2,1-4H3,(H,24,27)

InChI Key

APRPUDVISBSSSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=C4CC(CCC4=NO3)C(C)(C)C

Origin of Product

United States

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